molecular formula C18H16N4O B2647136 2-cyclopropyl-6-methyl-N-(quinolin-5-yl)pyrimidine-4-carboxamide CAS No. 2415583-89-8

2-cyclopropyl-6-methyl-N-(quinolin-5-yl)pyrimidine-4-carboxamide

Cat. No.: B2647136
CAS No.: 2415583-89-8
M. Wt: 304.353
InChI Key: DIOWFDMWNNXWPO-UHFFFAOYSA-N
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Description

2-cyclopropyl-6-methyl-N-(quinolin-5-yl)pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This compound, with its unique structure, has garnered interest for its potential therapeutic properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-6-methyl-N-(quinolin-5-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with a halogenated quinoline derivative under palladium catalysis. The reaction conditions are generally mild and environmentally benign, making it suitable for large-scale synthesis .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for higher yields and purity. This can include the use of advanced catalysts, automated reaction systems, and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-6-methyl-N-(quinolin-5-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines .

Scientific Research Applications

2-cyclopropyl-6-methyl-N-(quinolin-5-yl)pyrimidine-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclopropyl-6-methyl-N-(quinolin-5-yl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern and the presence of a pyrimidine-4-carboxamide moiety. This unique structure may confer distinct biological activities and therapeutic potential compared to other quinoline derivatives .

Properties

IUPAC Name

2-cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c1-11-10-16(21-17(20-11)12-7-8-12)18(23)22-15-6-2-5-14-13(15)4-3-9-19-14/h2-6,9-10,12H,7-8H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOWFDMWNNXWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)C(=O)NC3=CC=CC4=C3C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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